molecular formula C14H15FN4O2 B2379506 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034409-82-8

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2379506
CAS RN: 2034409-82-8
M. Wt: 290.298
InChI Key: SMZMKUDOQAFVHE-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, also known as FL-Pyrrolidinyl Triazole (FLPT), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FLPT is a heterocyclic compound that contains a pyrrolidine ring and a triazole ring, which are both important structural features in many biologically active molecules.

Scientific Research Applications

1. Synthesis and Preclinical Profiling in Drug Development

(Chrovian et al., 2018) describe the development of a reaction sequence to access novel P2X7 antagonists that contain a challenging chiral center. These compounds, including similar structures to the query chemical, were evaluated as potential candidates for phase I clinical trials for mood disorder treatments.

2. Anticonvulsant Agents

(Malik & Khan, 2014) discuss the synthesis of novel compounds, including structures akin to the query molecule. They demonstrated significant anticonvulsant activities, with one compound outperforming the reference drug phenytoin in efficacy.

3. Molecular Structure and Physicochemical Properties

(Huang et al., 2021) and (Huang et al., 2021) explore the synthesis and structure of boric acid ester intermediates with structures related to the query compound. Their studies include crystallographic, conformational analyses, and density functional theory (DFT) calculations, contributing to understanding the molecular properties of such compounds.

4. Biological Activity in Clinical Drugs

(Prasad et al., 2021) provide insight into the significance of 1,2,4-triazoles in clinical drugs. Compounds similar to the query molecule are core motifs in various clinical drugs with diverse therapeutic applications.

5. Regioselective Synthesis and NK-1 Antagonist Activity

(Jungheim et al., 2006) describe the use of regioselective pyridine metallation chemistry to produce compounds, including triazole-based NK-1 antagonists, demonstrating the versatility of similar chemical structures in synthesizing bioactive compounds.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

The mode of action of this compound is likely to involve the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This reaction could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Pharmacokinetics

Compounds with similar structures are generally highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .

Result of Action

Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of similar compounds has been reported to be facilitated by heating . Additionally, the presence of water and other polar solvents can enhance the solubility of these compounds, potentially influencing their bioavailability and efficacy .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-21-13-3-2-10(8-12(13)15)14(20)18-7-4-11(9-18)19-16-5-6-17-19/h2-3,5-6,8,11H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZMKUDOQAFVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

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